molecular formula C26H22N2O4 B442810 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide

Cat. No.: B442810
M. Wt: 426.5g/mol
InChI Key: HILNKXYPPWNWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxin ring fused with a quinolinecarboxamide moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.

    Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step involves coupling the benzodioxin and quinoline intermediates through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound might serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its biological activity and selectivity.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The benzodioxin and quinoline moieties could facilitate binding to specific molecular targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-4-quinolinecarboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-chlorophenyl)-4-quinolinecarboxamide

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide may exhibit unique properties due to the presence of the ethoxy group on the phenyl ring. This could influence its chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H22N2O4/c1-2-30-19-7-5-6-17(14-19)23-16-21(20-8-3-4-9-22(20)28-23)26(29)27-18-10-11-24-25(15-18)32-13-12-31-24/h3-11,14-16H,2,12-13H2,1H3,(H,27,29)

InChI Key

HILNKXYPPWNWGH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.